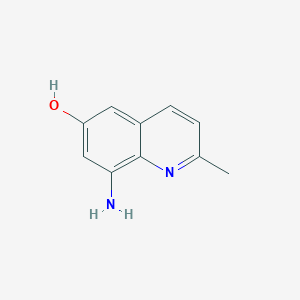

8-Amino-2-methylquinolin-6-ol

描述

8-Amino-2-methylquinolin-6-ol is a quinoline derivative with significant importance in various fields of scientific research. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various applications due to its unique chemical structure and properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2-methylquinolin-6-ol typically involves the reaction of 6-amino-2-methylquinoline with appropriate reagents. One common method includes the nucleophilic substitution reaction where the amino group is substituted with a suitable electrophile. For instance, reacting 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate and nicotinaldehyde can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

8-Amino-2-methylquinolin-6-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

科学研究应用

Medicinal Chemistry

Alzheimer's Disease Treatment

Recent studies have focused on the potential of 8-aminoquinoline derivatives as multifunctional agents for treating Alzheimer's disease (AD). These compounds have shown promise in inhibiting amyloid-beta (Aβ) aggregation and acting as cholinesterase inhibitors. For instance, a study demonstrated that specific derivatives exhibited significant inhibitory activity against self-induced Aβ aggregation, with rates of 41.4% and 25.5% at a concentration of 10 µM . Furthermore, these compounds displayed low cytotoxicity and protective effects against neurotoxic agents like glutamate.

Table 1: Efficacy of 8-Aminoquinoline Derivatives in AD Treatment

| Compound | Aβ Aggregation Inhibition (%) | BuChE Inhibition | Cytotoxicity (C17.2 Cells) |

|---|---|---|---|

| c3 | 41.4 | Significant | Low |

| c5 | 25.5 | Significant | Low |

| a3 | - | - | Strong neuroprotective |

These findings indicate that 8-aminoquinoline derivatives could serve as lead molecules for developing new anti-AD agents.

Environmental Science

Zinc Ion Detection

8-Amino-2-methylquinolin-6-ol has been explored as a fluorescent probe for detecting zinc ions (Zn²⁺) in environmental samples. The compound's derivatives have been synthesized to improve water solubility and cell membrane permeability, enhancing their application as chemosensors. Studies have shown that these derivatives exhibit fast reactivity and good selectivity towards Zn²⁺ ions, making them suitable for biological applications .

Table 2: Performance of 8-Aminoquinoline Derivatives as Zinc Sensors

| Derivative | Sensitivity | Selectivity | Application Area |

|---|---|---|---|

| Amidoquinoline A | High | Excellent | Biological systems |

| Amidoquinoline B | Moderate | Good | Environmental monitoring |

These developments highlight the potential of using 8-aminoquinoline derivatives in environmental monitoring and biological studies.

Fluorescent Probes

Fluorescent Properties

The intrinsic fluorescence of 8-aminoquinoline makes it an attractive candidate for use as a fluorescent probe in biochemical assays. Its derivatives have been designed to enhance fluorescence properties, allowing for sensitive detection of various analytes, including metal ions and biomolecules . For example, modifications introducing carboxamide groups have significantly improved the fluorescence quantum yields, facilitating their use in live-cell imaging.

Case Study: Zinc Detection in Living Cells

A notable study utilized an amidoquinoline derivative to detect Zn²⁺ ions in living Caco-2 cells. The results indicated a substantial enhancement in fluorescence intensity upon binding with zinc ions, demonstrating the compound's effectiveness as a real-time sensor for biological applications .

作用机制

The mechanism of action of 8-Amino-2-methylquinolin-6-ol involves its interaction with various molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic processes, particularly in the liver stages of Plasmodium infections .

相似化合物的比较

Similar Compounds

2-Methyl-8-quinolinol: This compound shares a similar quinoline structure but lacks the amino group at the 8th position.

6-Amino-2-methylquinoline: Similar to 8-Amino-2-methylquinolin-6-ol but without the hydroxyl group at the 6th position.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on the quinoline ring, which enhances its biological activity and makes it a versatile intermediate in synthetic chemistry. Its dual functional groups allow for a wide range of chemical modifications, making it valuable in drug development and other applications.

生物活性

8-Amino-2-methylquinolin-6-ol is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial and antimalarial agent, alongside other therapeutic applications. Understanding its biological activity is crucial for developing new drugs and therapeutic strategies.

Chemical Structure:

- Molecular Formula: C10H10N2O

- CAS Number: 261347-58-4

The compound features an amino group at the 8-position and a hydroxyl group at the 6-position of the quinoline ring, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity: The compound inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

- Antimalarial Activity: It has been shown to exhibit potent antimalarial effects, likely through similar mechanisms targeting Plasmodium species.

Biological Activity Overview

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it effectively inhibits the growth of Escherichia coli and Staphylococcus aureus at low concentrations. The compound's mechanism involves disrupting the bacterial DNA replication process, which is critical for cell survival.

Antimalarial Efficacy

Research has indicated that this compound shows promising results against Plasmodium falciparum, the causative agent of malaria. In one study, it was found to have a half-maximal inhibitory concentration (IC50) in the low micromolar range, suggesting its potential as a lead compound for antimalarial drug development .

Cytoprotective Effects

Recent studies have explored the cytoprotective effects of this compound in models of oxidative stress. In experiments involving retinal neurodegenerative diseases, this compound demonstrated a significant reduction in markers of oxidative damage (e.g., acrolein) in photoreceptor-like cells . These findings suggest potential applications in neuroprotection.

Case Studies

-

Oxidative Stress Protection:

- A study evaluated the protective effects of this compound against oxidative stress induced by hydrogen peroxide in retinal cells. The results indicated a significant reduction in cell death and oxidative markers, highlighting its potential role in treating retinal diseases like retinitis pigmentosa .

-

Antimicrobial Efficacy:

- A comparative study assessed various quinoline derivatives, including this compound, for their antimicrobial properties. This compound outperformed several others in inhibiting bacterial growth, particularly against Gram-positive bacteria.

属性

IUPAC Name |

8-amino-2-methylquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-7-4-8(13)5-9(11)10(7)12-6/h2-5,13H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBUEPCOJASPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。